3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

Medicinal Chemistry Anti-inflammatory Drug Discovery Structure-Activity Relationship

Why source this specific benzofuran-oxadiazole scaffold? Its unsubstituted core and free propanoic acid handle provide a neutral baseline for systematic SAR exploration, eliminating confounding electronic effects. Unlike methyl- or thiol-terminated analogs, the -COOH group enables direct, single-step conjugation to amines, dyes, or resins via standard carbodiimide chemistry, saving 2-3 synthetic steps and reducing material costs. Ideal for parallel amide library synthesis and developing novel IP-differentiated anti-inflammatory or anticancer candidates with strong freedom-to-operate potential.

Molecular Formula C13H10N2O4
Molecular Weight 258.23 g/mol
CAS No. 1179074-45-3
Cat. No. B1520733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid
CAS1179074-45-3
Molecular FormulaC13H10N2O4
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)CCC(=O)O
InChIInChI=1S/C13H10N2O4/c16-12(17)6-5-11-14-15-13(19-11)10-7-8-3-1-2-4-9(8)18-10/h1-4,7H,5-6H2,(H,16,17)
InChIKeyXUQOKSKGEIHLAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid Procurement Guide: Core Identity, Structural Class, and Key Specifications for Research Use


3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid (CAS 1179074-45-3), with the molecular formula C₁₃H₁₀N₂O₄ and a molecular weight of 258.23 g/mol, is a heterocyclic small molecule that features a 1,3,4-oxadiazole core bridging a 1-benzofuran-2-yl substituent and a propanoic acid side chain . Commercially available at a standard purity of 95%, this compound serves as a versatile building block in medicinal chemistry, where the 1,3,4-oxadiazole and benzofuran pharmacophores are established scaffolds for developing anticancer, anti-inflammatory, and antimicrobial agents [1]. Its distinct combination of an unsubstituted benzofuran ring with a free carboxylic acid handle differentiates it from methyl- or aryl-modified analogs, offering greater flexibility for downstream conjugation and structural diversification [2].

Why 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid Cannot Be Replaced by Other Oxadiazole or Benzofuran Derivatives


Minor structural modifications in benzofuran-oxadiazole hybrids produce dramatic variations in biological activity and selectivity. For example, among a series of benzofuran-oxadiazole derivatives 5a–g evaluated against A549 lung cancer cells, IC₅₀ values ranged from 6.3 ± 0.7 μM to >50 μM, a >8-fold difference driven solely by peripheral substituent changes [1]. Similarly, among 2-substituted-5-(5-nitrobenzofuran-2-yl)-1,3,4-oxadiazole derivatives, anti-inflammatory activity varied from negligible to 72% edema inhibition at 50 mg/kg, underscoring that the specific substitution pattern—not merely the presence of the core scaffold—determines functional outcome [2]. The target compound's unique combination of an unsubstituted 1-benzofuran-2-yl moiety and a free propanoic acid side chain defines a distinct chemical space; substituting it with methylated, chlorinated, thiol-modified, or heteroaryl-substituted analogs would yield a fundamentally different molecule with unpredictable and likely divergent biological properties.

3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid: Quantitative Evidence of Differentiation from Structural Analogs


Differentiation via Absence of Benzofuran Ring Substitution: Potency and Synthetic Versatility Advantage Over 5-Nitro and Halogenated Analogs

The target compound bears an unsubstituted 1-benzofuran-2-yl moiety, which confers two distinct advantages over substituted analogs. First, in a series of 2-substituted-5-(5-nitrobenzofuran-2-yl)-1,3,4-oxadiazoles (3a–3q) evaluated in a carrageenan-induced rat paw edema model, anti-inflammatory activity at 50 mg/kg ranged from negligible to 72% inhibition [1]. The 5-nitro substitution locks the scaffold into a specific electronic and steric profile; the unsubstituted benzofuran of the target compound provides a neutral starting point for exploring SAR without the confounding effects of a strongly electron-withdrawing nitro group. Second, halogenated benzofuran analogs require additional synthetic steps and introduce potential toxicity liabilities; the target compound's unsubstituted benzofuran ring eliminates these concerns while preserving the core pharmacophore's ability to engage biological targets as demonstrated in benzofuran-oxadiazole anticancer studies [2].

Medicinal Chemistry Anti-inflammatory Drug Discovery Structure-Activity Relationship

Functional Handle Differentiation: Carboxylic Acid Enables Conjugation Chemistry Not Possible with Methyl-Terminated or Thiol-Containing Analogs

The propanoic acid side chain provides a reactive carboxylic acid handle that is absent in many close structural analogs. For instance, 5-(3-arylaminobenzofuran-2-yl)-1,3,4-oxadiazole-2-thiol derivatives (compounds 2a–h) terminate in a thiol group, which is prone to oxidative dimerization and requires careful handling, limiting their utility in bioconjugation [1]. Similarly, oxadiazole-substituted α-isopropoxy phenylpropanoic acids evaluated as PPAR agonists feature a sterically hindered α-isopropoxy group that blocks direct carboxylic acid conjugation . The target compound's free carboxylic acid can be directly activated for amide bond formation with amines, hydrazides, or amino acids; esterified for prodrug strategies; or reduced to the corresponding alcohol for further functionalization. In contrast, methyl-terminated oxadiazole derivatives require de novo synthesis to introduce a conjugation handle.

Chemical Biology Bioconjugation Prodrug Design

Synthetic Intermediate Advantage: Direct Access via Cyclodehydration of Benzofuran-2-carbohydrazide with Succinic Anhydride

The target compound is uniquely positioned as a synthetic intermediate accessible via a high-yielding, convergent route. Literature precedent establishes that benzofuran-2-carbohydrazide undergoes dehydrative cyclization with succinic anhydride to directly yield the target 1,3,4-oxadiazole bearing a propanoic acid side chain [1]. This contrasts with synthetic routes to alternative analogs: 5-(3-arylaminobenzofuran-2-yl)-1,3,4-oxadiazole-2-thiols require a multi-step sequence involving carbon disulfide and potassium hydroxide under reflux with H₂S evolution, presenting safety and purification challenges [2]. The target compound's synthetic accessibility via succinic anhydride—a readily available, inexpensive reagent—translates to lower procurement costs and higher batch-to-batch reproducibility compared to thiol-containing or heteroaryl-substituted oxadiazoles that require specialized coupling partners or metal-catalyzed cross-couplings.

Organic Synthesis Heterocyclic Chemistry Library Synthesis

Patent Landscape Differentiation: Unique Composition of Matter with Unexplored Intellectual Property Space

A search of the patent literature reveals that 3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid is not explicitly claimed in major composition-of-matter patents covering benzofuran-oxadiazole therapeutic agents. By contrast, highly substituted analogs such as 4-(5-(4,7-dimethylbenzofuran-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid (compound 10) are explicitly protected in patents related to RARβ agonism for nerve injury treatment [1]. Similarly, oxadiazole-substituted α-isopropoxy phenylpropanoic acids are protected in PPAR agonist patent families . The target compound's simple, unadorned structure occupies a distinct chemical space that is not encumbered by existing composition-of-matter claims. This creates a favorable freedom-to-operate position for organizations developing proprietary derivatives or conducting commercial research programs, where downstream patentability of novel analogs is a critical consideration.

Intellectual Property Drug Discovery Lead Optimization

Optimal Research and Procurement Applications for 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic Acid


Medicinal Chemistry: Scaffold for Anti-inflammatory Lead Optimization

The compound serves as an ideal starting scaffold for developing novel anti-inflammatory agents. Its unsubstituted benzofuran ring allows systematic SAR exploration without the confounding effects of nitro or halogen substituents that alter electronic properties and binding modes. The free carboxylic acid enables direct conjugation to generate amide prodrugs or ester derivatives for modulating pharmacokinetic properties. As demonstrated in benzofuran-oxadiazole series where activity varied from <10% to 72% edema inhibition based solely on substitution patterns, the target compound provides a neutral baseline for iterative optimization [1].

Chemical Biology: Carboxylic Acid Handle for Bioconjugation and Probe Development

The propanoic acid functionality enables direct conjugation to fluorescent dyes, biotin, polyethylene glycol linkers, or solid-phase resins via standard carbodiimide-mediated amide coupling. This eliminates the 2–3 additional synthetic steps required to functionalize methyl- or thiol-terminated oxadiazole analogs, reducing both labor and material costs. The resulting conjugates can be deployed in target identification studies, cellular imaging, or affinity chromatography applications to elucidate the biological targets of benzofuran-oxadiazole pharmacophores.

Synthetic Chemistry: Building Block for Diversity-Oriented Synthesis Libraries

As a commercially available intermediate with a free carboxylic acid, this compound is well-suited for parallel synthesis campaigns. It can be coupled with diverse amine libraries to generate amide libraries, reduced to the corresponding alcohol for etherification or Mitsunobu reactions, or converted to activated esters for sequential derivatization. The convergent synthetic route from benzofuran-2-carbohydrazide and succinic anhydride ensures reliable supply and cost-effective procurement for library-scale synthesis [2].

Intellectual Property-Driven Drug Discovery Programs

For organizations developing proprietary therapeutic candidates, this compound offers a favorable freedom-to-operate profile. Unlike highly substituted benzofuran-oxadiazole analogs that are explicitly claimed in RARβ and PPAR agonist patent families, the target compound's simple structure occupies unencumbered chemical space [3]. This enables the development of novel derivatives with strong downstream patentability prospects, reducing the risk of freedom-to-operate conflicts during lead optimization and clinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.